2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic compound with the empirical formula C8H10O3. This compound is a derivative of norbornene and exhibits unique thermal and photo-responsive properties. It is known for its stability and reactivity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
The synthesis of 2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with norbornene as the starting material.
Hydroxylation: The norbornene undergoes hydroxylation to introduce the hydroxyl group at the 2-position.
Carboxylation: The hydroxylated intermediate is then subjected to carboxylation to form the carboxylic acid group at the 2-position.
The reaction conditions for these steps often involve the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The hydroxyl and carboxylic acid groups can undergo substitution reactions with halides or other nucleophiles, forming esters or ethers.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a probe in various biological assays.
Industry: The compound’s thermal and photo-responsive properties are exploited in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other similar compounds such as:
Norbornene: The parent compound, which lacks the hydroxyl and carboxylic acid groups.
2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid: A similar compound with a different bicyclic structure.
2-hydroxybicyclo[3.1.1]heptane-2-carboxylic acid: Another related compound with a different ring system.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both hydroxyl and carboxylic acid groups, which confer distinct reactivity and properties .
Properties
CAS No. |
109704-45-2 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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